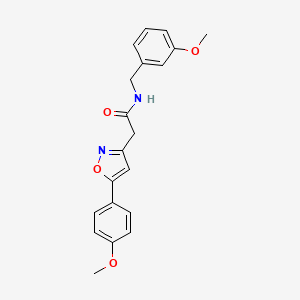![molecular formula C19H22N2O B2941014 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide CAS No. 1025287-30-2](/img/structure/B2941014.png)
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-(1-{bicyclo[22Compounds with similar structures have been found to inhibit human soluble epoxide hydrolase (hseh) . hsEH is an enzyme involved in the metabolism of fatty acids and has been linked to inflammatory diseases, pain, and cancer .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its target, hseh, by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
The inhibition of hsEH can affect various biochemical pathways. hsEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules that play roles in inflammation, blood pressure regulation, and angiogenesis . By inhibiting hsEH, this compound could potentially alter these pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific pathways it affects through hsEH inhibition. Potential effects could include reduced inflammation, altered blood pressure regulation, and changes in angiogenesis .
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-cyano-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-13(18-11-15-7-8-16(18)10-15)21-19(22)17(12-20)9-14-5-3-2-4-6-14/h2-6,9,13,15-16,18H,7-8,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZLWYYYRWKWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C(=CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-(4-chlorophenyl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2940933.png)
![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940934.png)
![[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B2940935.png)
![N-(4-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2940939.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2940941.png)
![N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide](/img/structure/B2940943.png)




![2-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2940949.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B2940954.png)
